Dimethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanedioate
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Overview
Description
Dimethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanedioate is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanedioate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Formation of the Propanedioate Moiety: The propanedioate group is introduced through esterification reactions involving dimethyl malonate and appropriate reagents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Dimethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanedioate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Dimethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanedioate
- 2-[2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3-thiazol-4-yl]acetic acid
Uniqueness
Dimethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanedioate is unique due to its specific substitution pattern and the presence of both a piperidine ring and a propanedioate moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C15H25NO6 |
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Molecular Weight |
315.36 g/mol |
IUPAC Name |
dimethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanedioate |
InChI |
InChI=1S/C15H25NO6/c1-15(2,3)22-14(19)16-8-6-10(7-9-16)11(12(17)20-4)13(18)21-5/h10-11H,6-9H2,1-5H3 |
InChI Key |
WXMMWLYEFPRKCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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